tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 4-[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-18-5-11-21(12-6-18)31(28,29)24-17-19-7-9-20(10-8-19)25-13-15-26(16-14-25)22(27)30-23(2,3)4/h5-12,24H,13-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKHAXIUKCTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 866050-38-6) is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes a sulfonamide moiety, which is often associated with various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C23H31N3O4S
- Molecular Weight : 445.57 g/mol
- Boiling Point : Approximately 608.7 °C (predicted)
- Density : 1.212 g/cm³ (predicted)
- pKa : 11.58 (predicted)
The compound's structure includes a tert-butyl group, a tetrahydro-pyrazine ring, and a sulfonamide functional group, which may influence its biological interactions and activity.
The biological activity of tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate is primarily linked to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various physiological processes.
Potential Pharmacological Effects
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of related compounds:
- A study on sulfonamide derivatives indicated significant antibacterial activity against common pathogens, suggesting that the presence of the sulfonamide group in tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate could confer similar effects .
- Another investigation into pyrazine derivatives found that modifications to the pyrazine ring can enhance bioactivity, indicating that the specific substitutions present in this compound may also influence its pharmacological profile .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|---|
| Tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate | Structure | Potentially active against E. coli and S. aureus | Investigated for apoptosis induction in cancer cells | Requires further research |
| Sulfonamide Derivative A | Structure | Active against multiple bacterial strains | Limited data available | Commonly used in clinical settings |
| Pyrazine Derivative B | Structure | Moderate activity reported | Promising results in vitro | Undergoing clinical trials |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous tert-butyl piperazine/pyrazine derivatives, highlighting substituents, molecular weights, and key properties inferred from the evidence:
Key Structural and Functional Differences:
Sulfonamide vs. Hydroxymethyl/Ester Groups :
- The target compound’s sulfonamide group ([4-methylphenyl]sulfonyl) provides stronger hydrogen-bonding capacity compared to the hydroxymethyl group in ’s analog. This may enhance binding to polar enzyme active sites but reduce membrane permeability .
- In contrast, the chlorobenzoyl group in increases lipophilicity, favoring passive diffusion across biological membranes .
Electron-Withdrawing vs. Electron-Donating Substituents :
- The trifluoromethyl and nitro groups () introduce electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions or modulating electronic properties of aromatic systems .
- The 4-fluorophenyl group () balances lipophilicity and metabolic stability, a common strategy in CNS drug design .
Biological Activity Trends :
- Sulfonamide-containing analogs (e.g., ) are frequently explored as protease inhibitors due to their ability to mimic peptide bonds. The target compound’s sulfonamidomethyl group may similarly target serine hydrolases or kinases .
- Formyl and boronate esters () are often intermediates in Suzuki-Miyaura reactions, suggesting the target compound could be a precursor for biaryl systems in drug candidates .
Research Findings and Implications
- Limitations : The sulfonamide group may pose synthetic challenges (e.g., poor solubility in organic solvents) compared to esters or ethers, necessitating optimization in reaction conditions .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example:
- Step 1 : Formation of the tetrahydro-1(2H)-pyrazinecarboxylate core via tert-butyl protection under mild conditions (e.g., using triethylamine in THF as a base) .
- Step 2 : Introduction of the [(4-methylphenyl)sulfonyl]amino methyl group via sulfonylation or coupling reactions.
- Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming structural integrity at each step .
Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?
- Primary methods :
- 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted intermediates.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
- Supplementary methods :
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability : Hydrolytically sensitive due to the tert-butyl carbamate group; store at –20°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the sulfonamide moiety, and what are common pitfalls?
- Optimization strategies :
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent selection : Use anhydrous DCM to avoid hydrolysis of the sulfonyl chloride intermediate .
- Pitfalls :
- Incomplete coupling due to steric hindrance from the tert-butyl group.
- Solution: Use excess sulfonyl chloride (1.5–2.0 equiv) and extended reaction times (12–24 hrs) .
Q. What strategies resolve contradictions in biological activity data observed across different assay systems?
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Workflow :
- Docking studies : Use the crystal structure of the target receptor (e.g., serotonin receptor subtypes) to predict binding modes.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR analysis : Correlate substituent modifications (e.g., methyl vs. halogen on the phenyl ring) with activity data .
- Validation : Synthesize top-ranked derivatives and test in vitro .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how are they addressed?
- Challenges : Racemization during deprotection of the tert-butyl group or sulfonamide formation.
- Solutions :
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during key steps .
- Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
